(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid

Total Synthesis Chiral Building Block Indole Alkaloids

(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid, also known as 4-methoxy-D-tryptophan or H-D-Trp(4-OMe)-OH, is a non-proteinogenic D-configured α-amino acid belonging to the 4-substituted tryptophan analogue class. With a molecular formula of C12H14N2O3 and a molecular weight of 234.25 g/mol, this compound bears a methoxy substituent at the 4-position of the indole ring and possesses the (R)-configuration at the α-carbon stereocenter.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 1094396-87-8
Cat. No. B1510576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid
CAS1094396-87-8
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=CN2)CC(C(=O)O)N
InChIInChI=1S/C12H14N2O3/c1-17-10-4-2-3-9-11(10)7(6-14-9)5-8(13)12(15)16/h2-4,6,8,14H,5,13H2,1H3,(H,15,16)/t8-/m1/s1
InChIKeyVYXPKRIKQJEAOO-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid (CAS 1094396-87-8): A Chiral 4-Substituted D-Tryptophan Building Block for Enantiospecific Alkaloid Synthesis


(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid, also known as 4-methoxy-D-tryptophan or H-D-Trp(4-OMe)-OH, is a non-proteinogenic D-configured α-amino acid belonging to the 4-substituted tryptophan analogue class [1]. With a molecular formula of C12H14N2O3 and a molecular weight of 234.25 g/mol, this compound bears a methoxy substituent at the 4-position of the indole ring and possesses the (R)-configuration at the α-carbon stereocenter [1]. Unlike its L-enantiomer counterpart (CAS 406938-53-2), which serves as a key residue in the argyrin, ohmyungsamycin, and ecumicin families of bioactive cyclic depsipeptides, the D-enantiomer is the requisite chiral building block for the enantiospecific total synthesis of 9-methoxy-substituted Corynanthe indole alkaloids including the opioid agonistic alkaloid mitragynine, 9-methoxygeissoschizol, and 9-methoxy-Nb-methylgeissoschizol [2][3].

Why 4-Methoxy-D-Tryptophan Cannot Be Replaced by Other Tryptophan Analogues in Stereochemically Demanding Synthetic Applications


Substituting 4-methoxy-D-tryptophan (CAS 1094396-87-8) with its L-enantiomer, unsubstituted D-tryptophan, or other 4-substituted tryptophan derivatives introduces stereochemical, electronic, and regiochemical alterations that fundamentally change downstream synthetic outcomes and biological activity [1]. The D-configuration at the α-carbon is non-negotiable for the correct stereochemical outcome in mitragynine-type alkaloid total synthesis, where the chiral center directly propagates into the final tetracyclic scaffold [2]. The 4-methoxy substituent is not merely a spectator group; it is essential for biological activity in multiple contexts: in the argyrin natural product family, the 4-methoxy-L-tryptophan residue is present in all biologically active members and is critical for antiproteasomal and antibacterial activities, with the 5-methoxy positional isomer showing approximately 2-fold reduced potency (GI50 of 3.8 nM vs 1.8 nM for the 4-methoxy parent) [3][4]. Furthermore, the 4-methoxy group imparts distinct regiochemical outcomes in enzyme-catalyzed prenylation reactions compared to other 4-substituted tryptophans (4-methyl, 4-amino), dictating the site of alkylation on the indole nucleus and generating different product profiles [5]. These three orthogonal differentiation vectors—enantiomeric configuration, methoxy regioposition, and substituent electronic effects—collectively preclude generic substitution.

Quantitative Differentiation Evidence for 4-Methoxy-D-Tryptophan (CAS 1094396-87-8) vs. Closest Analogs and Enantiomers


Enantiomer-Specific Synthetic Pathway Partitioning: D-Enantiomer for Mitragynine Alkaloids vs. L-Enantiomer for Argyrin Depsipeptides

The D-enantiomer (CAS 1094396-87-8) is the mandatory chiral building block for the total synthesis of 9-methoxy-substituted Corynanthe indole alkaloids (mitragynine, 9-methoxygeissoschizol, 9-methoxy-Nb-methylgeissoschizol), while the L-enantiomer (CAS 406938-53-2) is exclusively utilized for the argyrin, ohmyungsamycin, and ecumicin families of cyclic depsipeptides [1][2]. The ethyl ester of D-4-methoxytryptophan was obtained with 98% enantiomeric excess (ee) via a radical-mediated regioselective bromination route, enabling multigram-scale synthesis of optically active material [1]. Attempting to use the L-enantiomer in the mitragynine synthetic sequence would produce the enantiomeric (non-natural) alkaloid series with fundamentally different pharmacological properties [3].

Total Synthesis Chiral Building Block Indole Alkaloids Enantiospecific Synthesis

4-Methoxy vs. 5-Methoxy Positional Isomer Comparison: 2.1-Fold Superior Antiproliferative Potency in Argyrin Cytotoxicity

In a direct comparative cytotoxicity evaluation of synthetic argyrin analogues, the 4-methoxy-substituted tryptophan-containing argyrin A exhibited a GI50 of 1.8 nM against the HCT-117 human colon cancer cell line, compared with a GI50 of 3.8 nM for the corresponding 5-methoxy positional isomer (5-methoxy-Trp4)argyrin [1]. This represents a 2.1-fold reduction in potency upon shifting the methoxy group from the 4-position to the 5-position, establishing that the 4-methoxy regioposition is superior for antiproliferative activity within this chemotype [1]. Furthermore, all eight naturally occurring biologically active argyrins (A–H) contain the 4-methoxy-tryptophan residue, and this moiety has been demonstrated to be essential for both antiproteasomal and antibacterial activities [2][3].

Structure-Activity Relationship Cytotoxicity Argyrin Analogues GI50

Patent-Differentiated Asymmetric Hydrogenation: Distinct Chiral Catalysts for D- vs. L-4-Methoxytryptophan Production with ≥97% ee

U.S. Patent Application US 2012/0295941 A1 (Kalesse & Eggert) explicitly claims separate, enantiomer-specific catalytic asymmetric hydrogenation methods for producing D-4-methoxytryptophan and L-4-methoxytryptophan [1]. The D-enantiomer is produced using [1R,1R',2S,2S'-DuanPhos Rh(cod)]BF4 as the chiral catalyst, while the L-enantiomer requires the enantiomeric catalyst [1S,1S',2R,2R'-DuanPhos Rh(cod)]BF4 [1]. The patent specifies that the quantitative yield achieves at least 97% enantiomeric excess (ee), and the catalyst is prepared from [Rh(cod)2]BF4 and the corresponding chiral DuanPhos ligand under hydrogenation pressures between 1 and 100 bar [1]. This formalized differentiation at the patent level underscores that the two enantiomers are manufactured via fundamentally distinct, non-interchangeable catalytic processes.

Asymmetric Synthesis Chiral Catalysis Enantiomeric Excess Process Chemistry

Differential Substrate Recognition by Dimethylallyltryptophan Synthase (4-DMATS): 4-Methoxy Substitution Alters KM 12.5-Fold vs. Natural Substrate and Redirects Prenylation Regioselectivity

Kinetic characterization of recombinant 4-dimethylallyltryptophan synthase (4-DMATS, EC 2.5.1.34) from Claviceps purpurea reveals that 4-methoxy-L-tryptophan exhibits a KM of 0.25 mM, representing a 12.5-fold increase compared to the natural substrate L-tryptophan (KM = 0.02 mM), and a 2.8-fold increase relative to 4-methyl-L-tryptophan (KM = 0.089 mM) [1][2]. Notably, 4-amino-L-tryptophan (KM = 0.017 mM) binds even more tightly than the natural substrate [1]. Beyond altered affinity, the 4-methoxy substituent redirects the regiochemistry of prenylation: 4-methoxytryptophan undergoes normal prenylation exclusively at C5 of the indole ring, whereas 4-methyltryptophan yields products prenylated at C3 (both normal and reverse) and N1, and 4-aminotryptophan produces prenylation at both C5 and C7 [2]. This demonstrates that the 4-methoxy group imparts a unique combination of moderate enzyme affinity and singular C5 regioselectivity not shared by other 4-substituted analogues.

Enzyme Kinetics Prenyltransferase Substrate Specificity KM

4-Methoxy Substituent Essentiality for Opioid Agonism: Mitragynine (4-OMe) vs. Corynantheidine (Desmethoxy) Functional Dichotomy

Within the mitragynine alkaloid series—synthesized from D-4-methoxytryptophan as the key chiral building block—the presence or absence of the 4-methoxy group produces a complete functional switch in opioid receptor pharmacology [1][2]. Mitragynine (bearing the 4-methoxy substituent) acts as a full opioid agonist, primarily activating μ- and δ-opioid receptors and exhibiting analgesic activity [1]. In stark contrast, corynantheidine, the desmethoxy analogue of mitragynine that lacks the 4-methoxy group, displays no opioid agonistic activity whatsoever and instead functions as an opioid receptor antagonist, reversing morphine-inhibited twitch contraction [1]. This binary functional dichotomy—full agonist vs. antagonist—is governed solely by the presence or absence of the 4-methoxy substituent on the tryptophan-derived indole scaffold, establishing the methoxy group as a pharmacophoric determinant in this chemotype [1].

Opioid Pharmacology Mitragynine Structure-Activity Relationship Analgesic Activity

High-Impact Research and Industrial Application Scenarios for 4-Methoxy-D-Tryptophan (CAS 1094396-87-8)


Enantiospecific Total Synthesis of Mitragynine and 9-Methoxy Corynanthe Indole Alkaloids for Opioid Receptor Drug Discovery

4-Methoxy-D-tryptophan serves as the indispensable chiral building block for constructing the tetracyclic core of mitragynine, 9-methoxygeissoschizol, and 9-methoxy-Nb-methylgeissoschizol via an enantiospecific synthetic sequence involving asymmetric Pictet-Spengler reaction and Ni(COD)2-mediated cyclization [1]. The D-configuration at the α-carbon is propagated through the entire synthetic sequence to establish the correct stereochemistry at C-15 of the final alkaloid scaffold [1]. With the parent alkaloid mitragynine functioning as a full μ- and δ-opioid agonist and the 4-methoxy group proven essential for analgesic activity, procurement of enantiomerically pure D-4-methoxytryptophan (≥97% ee) is a prerequisite for any medicinal chemistry campaign aiming to access the agonist chemotype within this pharmacologically validated scaffold [1][2].

Solid-Phase Synthesis of Argyrin Analogues and Proteasome Inhibitor SAR Exploration

Although argyrin natural products contain the L-enantiomer of 4-methoxytryptophan, the D-enantiomer is a critical tool compound for investigating stereochemical structure-activity relationships in argyrin analogue libraries [3]. The prototypical argyrin A (containing 4-methoxy-L-tryptophan) displays a GI50 of 1.8 nM against HCT-117 colon cancer cells, and the 4-methoxy substituent is essential for antiproteasomal activity—replacement with 5-methoxy reduces potency to 3.8 nM [4]. Incorporating D-4-methoxytryptophan into argyrin scaffolds via Fmoc-solid-phase peptide synthesis enables systematic exploration of how tryptophan α-carbon stereochemistry modulates proteasome inhibition, p27Kip1 stabilization, and antibacterial activity against Pseudomonas aeruginosa [3][5].

Mechanistic Probing of Indole Prenyltransferase Regioselectivity in Ergot Alkaloid Biosynthesis

The unique regiochemical outcome of 4-methoxytryptophan in 4-DMATS-catalyzed prenylation—exclusive normal prenylation at C5 of the indole ring—makes this compound a valuable mechanistic probe for dissecting how substituent electronic effects govern the orientation of substrates within the prenyltransferase active site [6]. This contrasts with 4-methyltryptophan (C3 and N1 prenylation, four products) and 4-aminotryptophan (C5 and C7 prenylation), enabling systematic structure-reactivity studies of the dissociative electrophilic alkylation mechanism [6]. The D-enantiomer specifically enables investigation of whether the enzyme's stereochemical preference for L-tryptophan is maintained or altered when C4 is blocked by a methoxy substituent, providing insights relevant to engineered biosynthesis of non-natural ergot alkaloids [6][7].

Development of Non-Canonical Amino Acid-Containing Cyclic Depsipeptide Anti-Tuberculosis Agents

The ohmyungsamycin and ecumicin natural product families, which contain N-methyl-4-methoxy-L-tryptophan as a key non-proteinogenic residue, display potent antimycobacterial activity against Mycobacterium tuberculosis with MIC90 values ranging from 110–360 nM and retain activity in Mtb-infected macrophages [8]. The total synthesis of these cyclic depsipeptides employs a solid-phase strategy with on-resin esterification and a final macrolactamization between the N-methyl-4-methoxy-tryptophan unit and a bulky N-methyl-valine residue [8]. For analogue programs exploring the impact of tryptophan stereochemistry on antimycobacterial potency, D-4-methoxytryptophan (CAS 1094396-87-8) provides the enantiomeric building block necessary to generate the D-configured epimeric series for direct comparative biological evaluation against drug-susceptible and drug-resistant M. tuberculosis strains [8].

Quote Request

Request a Quote for (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.